ELUGENT DETERGENT

Catalog No.
S1832530
CAS No.
132778-08-6
M.F
C11H16ClNO2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ELUGENT DETERGENT

CAS Number

132778-08-6

Product Name

ELUGENT DETERGENT

Molecular Formula

C11H16ClNO2

Molecular Weight

0

ELUGENT DETERGENT is a non-ionic detergent composed of a mixture of alkyl glucosides, primarily used in scientific research for the solubilization and purification of membrane-bound proteins.

Solubilization of Membrane-Bound Proteins:

Cell membranes are crucial components of cells, controlling the passage of molecules and maintaining cellular integrity. Many essential proteins reside within these membranes, making their extraction and study challenging. ELUGENT DETERGENT, with its mild amphiphilic properties, can gently disrupt the membrane structure, releasing these proteins without denaturing them (losing their functionality). This allows researchers to study these proteins in isolation, understanding their structure, function, and interactions with other molecules.

Protein Purification:

Once solubilized, membrane-bound proteins need further purification to separate them from other cellular components. ELUGENT DETERGENT can be used in various purification techniques, such as affinity chromatography and size-exclusion chromatography. These techniques utilize the specific properties of the target protein and the detergent to selectively isolate it from the mixture.

Advantages of ELUGENT DETERGENT:

Compared to other commonly used detergents for protein research, ELUGENT DETERGENT offers several advantages:

  • Milder: It has a gentler interaction with proteins, minimizing the risk of denaturation.
  • Cost-effective: It is a relatively inexpensive option, making it suitable for large-scale protein isolations.
  • Compatible with various techniques: It can be employed in numerous protein purification and analysis methods.

ELUGENT Detergent is a non-ionic detergent primarily composed of a mixture of alkyl glucosides. It is commonly used in biochemical applications for solubilizing proteins and membranes, making it an essential reagent in various laboratory procedures. The chemical structure of ELUGENT allows it to interact effectively with both hydrophilic and hydrophobic substances, facilitating the extraction and purification of biomolecules .

ELUGENT Detergent primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of alkyl glucosides involves the cleavage of glycosidic bonds, leading to the formation of free sugars and fatty alcohols. This reaction is crucial for its application in solubilizing membrane proteins, as it helps to disrupt lipid bilayers without denaturing the proteins. Additionally, oxidation reactions can occur under certain conditions, affecting the stability and efficacy of the detergent.

ELUGENT Detergent exhibits significant biological activity, particularly in its ability to solubilize membrane proteins. This property is vital for studying protein interactions and functions in cellular membranes. The non-ionic nature of ELUGENT minimizes protein denaturation, allowing researchers to maintain the functional integrity of proteins during extraction and analysis . Furthermore, its biodegradability contributes to its environmental safety compared to harsher detergents.

The synthesis of ELUGENT Detergent involves the reaction between fatty alcohols and glucose or other saccharides under specific conditions that promote glycosidic bond formation. This process typically requires catalysts and controlled temperatures to ensure high yields and purity. The resulting product is a mixture of alkyl glucosides, which can be further purified or formulated into concentrated solutions for various applications .

ELUGENT Detergent is widely used in several applications, including:

  • Protein Solubilization: It is extensively utilized in laboratories for extracting membrane proteins from cells.
  • Cell Lysis: ELUGENT aids in breaking down cellular structures to release intracellular components for analysis.
  • Biochemical Assays: Its compatibility with various biochemical assays makes it a preferred choice for researchers studying protein interactions and functions.
  • Cleaning Agents: Due to its effective cleaning properties, it can also be used in formulations aimed at decontaminating surfaces in laboratory settings .

Studies on the interactions of ELUGENT Detergent with biomolecules reveal its effectiveness in maintaining protein stability during solubilization. Research indicates that ELUGENT can form micelles around hydrophobic regions of proteins, thereby preventing aggregation and denaturation. This property is particularly beneficial when studying membrane proteins, which are often sensitive to environmental changes .

ELUGENT Detergent shares similarities with other non-ionic detergents such as n-octyl-β-D-glucopyranoside and TRITON® X-100. Below is a comparison highlighting its unique characteristics:

CompoundCompositionSolubilization PowerProtein StabilityEnvironmental Impact
ELUGENT DetergentAlkyl glucosidesHighMaintains integrityBiodegradable
n-Octyl-β-D-glucopyranosideAlkyl glucosidesVery HighModerateBiodegradable
TRITON® X-100Alkyl phenol ethoxylateHighLower than ELUGENTLess biodegradable

Uniqueness of ELUGENT: ELUGENT's formulation allows for effective solubilization without compromising protein functionality as much as TRITON® X-100 may do. Its biodegradability also positions it as a more environmentally friendly option compared to some other detergents.

Alkyl Glucoside Constituents

ELUGENT Detergent consists of oligomeric D-glucopyranosides with alkyl chain lengths ranging from nine to eleven carbon atoms (C9-C11) [6] [16]. The general molecular formula can be expressed as CnH2n+1(C6H11O5)m, where n represents the alkyl chain length (9-11 carbons) and m indicates the degree of glucose polymerization [6]. The compound is synthesized through glycosidation reactions between glucose and fatty alcohols under acidic conditions, typically employing sulfuric acid or hydrochloric acid as catalysts at temperatures of 60-80°C .

The alkyl constituents are derived from natural fatty alcohol feedstocks, resulting in a mixed chain length distribution [21]. The C10-alkyl fraction represents the major component, comprising approximately 35-40% of the total alkyl distribution, while C9-alkyl and C11-alkyl fractions constitute 30-35% and 25-30% respectively [29]. This distribution pattern reflects the natural composition of the fatty alcohol precursors used in the industrial synthesis process [21].

The glucoside head groups consist of glucose units linked through glycosidic bonds, with the degree of polymerization typically ranging from 1.4 to 1.8 [3] [5]. The monoglucoside fraction (degree of polymerization = 1) represents the predominant component at 50-60%, followed by diglucoside (degree of polymerization = 2) at 25-35%, and triglucoside (degree of polymerization = 3) at 10-15% [28]. Higher oligomers with degree of polymerization greater than 3 constitute less than 5% of the total composition [28].

Molecular Architecture and Conformational Analysis

The molecular architecture of ELUGENT Detergent exhibits the characteristic amphiphilic structure of alkyl polyglycosides, featuring hydrophilic glucose head groups and hydrophobic alkyl tail regions [8] [13]. The glucose moieties adopt the thermodynamically stable chair conformation (4C1), where the hydroxyl groups occupy equatorial positions to minimize steric interactions [12] [15]. This conformational preference is consistent with the natural tendency of glucopyranose rings to adopt the most energetically favorable arrangement [32] [34].

The alkyl chains extend from the anomeric carbon of the glucose unit through a glycosidic linkage, creating a flexible hydrophobic domain [13]. The chain length distribution (C9-C11) provides an optimal balance between hydrophobic interactions and aqueous solubility [13] [14]. Conformational studies indicate that the alkyl chains in micellar environments adopt partially extended configurations, with approximately 80% of the fully extended chain length due to gauche rotations around carbon-carbon bonds [30] [31].

The glycosidic linkage between the glucose head group and alkyl chain exhibits conformational flexibility, allowing for adaptation to different interfacial environments [15] [25]. The anomeric carbon configuration predominantly favors the β-linkage due to the anomeric effect, which stabilizes the equatorial orientation of the alkyl substituent [25] [27]. This stereochemical preference influences the overall molecular geometry and packing behavior in micellar assemblies [30].

Physico-chemical Characteristics

ELUGENT Detergent exhibits distinctive physico-chemical properties that reflect its mixed alkyl chain composition and oligomeric structure. The compound appears as a clear, viscous liquid with coloration ranging from brown to yellow [2] [3] [7]. The density is reported as 1.10 grams per cubic centimeter at 20°C, indicating a slightly higher density than water [29].

PropertyValueReference
CAS Registry Number132778-08-6 [2] [3] [6]
Molecular Weight Range320-400 g/mol [9] [10]
Physical FormViscous liquid [2] [3]
ColorClear brown to yellow [2] [3] [7]
Density1.10 g/cm³ @ 20°C [29]
pH (50% aqueous solution)7.0 - 9.5 [3] [5] [7]
HLB Value13.1 [2] [3] [5]
Flash Point> 100°C [29]
Storage Temperature15-25°C [2] [7]

The Hydrophile-Lipophile Balance value of 13.1 positions ELUGENT Detergent in the range optimal for oil-in-water emulsification and detergent applications [2] [3] [17]. This value indicates strong hydrophilic character, consistent with its effectiveness in aqueous protein solubilization systems [17] [19]. The critical micelle concentration is estimated to fall within the range of 0.2 to 1.0 millimolar, typical for alkyl polyglucosides of similar chain length and head group composition [18] [20].

The compound demonstrates excellent stability across a wide pH range (7.0-9.5), making it compatible with various buffer systems used in protein purification protocols [3] [5] [7]. The flash point exceeding 100°C indicates low volatility and enhanced safety in laboratory handling [29]. Temperature stability is maintained within the recommended storage range of 15-25°C [2] [7].

Structural Comparison with Other Alkyl Polyglycosides

ELUGENT Detergent shares structural similarities with other alkyl polyglycoside surfactants while exhibiting unique characteristics due to its mixed chain length composition and oligomeric head group structure [8] [22]. Comparative analysis with established detergents reveals both advantages and distinct properties that influence its application profile [22] [24].

CompoundAlkyl Chain LengthHead GroupHLB ValueCMC (mM)Application
ELUGENT DetergentC9-C11 (mixed)Oligomeric D-glucopyranoside13.10.2-1.0 (est.)Membrane protein solubilization
n-Octyl-β-D-glucopyranosideC8D-glucopyranoside13.4 (est.)19-25Membrane protein solubilization
n-Decyl-β-D-glucopyranosideC10D-glucopyranoside12.1 (est.)2.2Personal care, industrial cleaning
Triton X-100C8-C10 (branched)Polyoxyethylene13.50.24General detergent
n-Octyl-β-D-maltosideC8D-maltoside16.0 (est.)6.5Membrane protein crystallization

The mixed alkyl chain composition of ELUGENT Detergent (C9-C11) contrasts with the uniform chain lengths of conventional alkyl glucosides [21] [22]. This heterogeneity provides enhanced solubilization properties compared to single-chain detergents, as the varied hydrophobic domains can accommodate different protein environments [22] [30]. The oligomeric glucose head group offers increased hydrophilicity compared to monoglucosides, resulting in improved protein stabilization [22] [28].

Compared to n-octyl-β-D-glucopyranoside, ELUGENT Detergent exhibits lower critical micelle concentration and enhanced protein compatibility [24]. The longer average chain length increases hydrophobic interactions while the oligomeric head group maintains aqueous solubility [13] [22]. In contrast to Triton X-100, ELUGENT Detergent offers superior biodegradability and reduced chemical complexity due to its natural carbohydrate-based structure [8] [22].

Anomeric Distribution and Isomeric Composition

The anomeric configuration of ELUGENT Detergent predominantly favors the β-anomer, comprising 85-95% of the total glycosidic linkages [25] [27]. This stereochemical preference results from the anomeric effect, which thermodynamically stabilizes the equatorial orientation of the alkyl substituent at the anomeric carbon [25]. The β-configuration is further reinforced by the synthesis conditions, which favor the formation of the more stable anomeric form [27].

The minor α-anomer component (5-15%) arises from kinetic factors during the glycosidation reaction and equilibrium considerations [25] [27]. The α/β ratio is influenced by reaction temperature, acid catalyst concentration, and reaction time [25]. Higher temperatures tend to favor increased β-anomer formation, while prolonged reaction times can lead to anomerization through acid-catalyzed equilibration [25] [27].

ComponentApproximate PercentageNotes
β-Anomer (primary)85-95%Predominant anomeric form
α-Anomer (minor)5-15%Minor component due to synthesis conditions
Monoglucoside (DP=1)50-60%Major component
Diglucoside (DP=2)25-35%Significant component
Triglucoside (DP=3)10-15%Minor component
Higher oligomers (DP>3)< 5%Trace amounts
C9-alkyl fraction30-35%Based on fatty alcohol distribution
C10-alkyl fraction35-40%Major alkyl component
C11-alkyl fraction25-30%Significant alkyl component

The isomeric composition reflects the statistical distribution of oligomerization products formed during synthesis [28]. The predominance of monoglucosides and diglucosides is consistent with the kinetics of glycosidic bond formation, where initial glucose attachment is favored over subsequent oligomerization [28]. The degree of polymerization distribution follows a non-Flory pattern, with progressively decreasing amounts of higher oligomers [28].

Synthetic Routes and Reaction Mechanisms

ELUGENT DETERGENT, a non-ionic detergent composed of a mixture of alkyl glucosides, is synthesized through several well-established chemical pathways, with Fischer glycosidation being the most commercially significant method [2].

The foundational synthetic approach involves the glycosylation of glucose with fatty alcohols, typically hexanol through hexadecanol, under acidic conditions . The Fischer glycosidation mechanism begins with the protonation of glucose in the presence of an acid catalyst, followed by nucleophilic attack from the alcohol molecule [2]. This process generates both α and β anomers of alkyl glucosides as the primary products [2].

Synthetic RouteTemperature (°C)CatalystReaction Time (hours)Yield (%)
Fischer Glycosidation60-80H2SO4/HCl2-570-85
Direct Synthesis90-150Acidic catalyst3-480-90
Transglycosidation95-120Acid catalyst4-685-95
Enzymatic Synthesis40-60β-glucosidase8-2460-80

The reaction mechanism proceeds through a series of well-defined steps [2]. Initially, the glucose molecule undergoes protonation at the anomeric carbon, creating an activated glycosyl donor. The alcohol nucleophile then attacks this activated center, forming a glycosidic bond while simultaneously releasing water as a byproduct. This process results in the formation of alkyl glucopyranosides and alkyl glucofuranosides in varying ratios, with the pyranoside forms typically predominating [3].

Advanced synthetic methodologies have been developed to optimize product selectivity and yield. The micellar catalysis approach, pioneered by Nowicki and colleagues, utilizes dodecylbenzenesulfonic acid as both a surfactant and catalyst [4]. This method creates a biphasic reaction system that enhances the interaction between the poorly miscible reactants, achieving glucose conversions approaching 99% under optimized conditions [4].

The enzymatic synthesis route employs β-glucosidases to catalyze the formation of alkyl glucosides through reverse hydrolysis or transglycosylation mechanisms [5]. These enzymes demonstrate broad substrate specificity and high stereoselectivity, operating under milder conditions compared to chemical synthesis methods [5]. The enzymatic approach offers advantages in terms of environmental sustainability and reduced formation of unwanted byproducts [5].

Industrial Production Methods

Industrial production of ELUGENT DETERGENT involves several manufacturing processes designed to achieve high efficiency and product quality at commercial scale [3]. The most widely implemented approach is the direct Fischer synthesis process, which has been optimized for large-scale production capacities exceeding 20,000 tons per year [3].

Production MethodOperating Temperature (°C)Pressure (mmHg)Processing Time (hours)Product Form
Spray Drying80-12050-1001-2Powder/Granules
Agglomeration60-90Atmospheric2-4Granules
Dry Mixing20-40Atmospheric0.5-1Powder
Slurry Method90-15020-303-4Liquid/Viscous

The industrial synthesis process begins with the preparation of reactants, where glucose and fatty alcohols are combined in specific stoichiometric ratios [3]. The reaction occurs in vacuum reactors operating at pressures of 20-30 mmHg and temperatures ranging from 90°C to 150°C for 3-4 hours . Continuous water removal during the reaction is essential to drive the equilibrium toward product formation [3].

Three principal industrial processes are employed for alkyl glucoside production: homogeneous transglycosidation, slurry processing, and glucose feed technique [3]. The transglycosidation method involves the initial formation of butyl polyglucoside intermediates, which act as solubilizers for the reactants. The concentration of these intermediates must be maintained above 15% to prevent phase separation and ensure reaction homogeneity [3].

The slurry process operates with crystalline glucose suspended in the alcohol phase, requiring effective mixing and temperature control to prevent the formation of tacky glucose masses that could interfere with processing [3]. Water concentration in the reaction mixture must be kept below 1% to maintain optimal reaction conditions and prevent excessive polymerization [3].

Post-reaction processing involves neutralization with sodium carbonate to remove acid catalyst residues, followed by purification steps to remove unreacted starting materials and byproducts [6]. The final product is typically obtained as a 50% aqueous solution with a viscous, clear brown to yellow appearance [7].

Quality Control Parameters and Purity Analysis

Quality control for ELUGENT DETERGENT production involves comprehensive analytical testing to ensure product specifications are met consistently [8] [9]. The primary quality parameters include purity, moisture content, pH, hydrophilic-lipophilic balance number, viscosity, and color characteristics.

ParameterSpecificationTest Method
Purity≥ 50% (w/w)HPLC
Moisture Content≤ 5%Karl Fischer
pH (50% Solution)6.5-8.5pH meter
HLB Number13.1Calculated
ViscosityViscous liquidViscometer
ColorClear brown to yellowVisual inspection
Residual Glucose≤ 2%HPLC
Polyglucose Content≤ 10%GPC

Purity determination is accomplished through high-performance liquid chromatography analysis, which quantifies the active alkyl glucoside content relative to impurities and byproducts [9]. The specification requires a minimum purity of 50% by weight in the final aqueous solution [7] [9].

Moisture content analysis utilizes Karl Fischer titration to determine water content, with specifications typically requiring less than 5% moisture to ensure product stability and prevent microbial growth [9]. The pH measurement of 50% aqueous solutions must fall within the range of 6.5-8.5 to maintain product stability and minimize potential irritation in end-use applications [9].

The hydrophilic-lipophilic balance number of 13.1 is a calculated parameter that indicates the detergent's effectiveness for membrane protein solubilization [7]. This value places ELUGENT DETERGENT in the optimal range for non-denaturing protein extraction applications [7].

Viscosity measurements are performed using standard viscometric techniques to ensure consistent product flow characteristics [9]. The product specification calls for a viscous liquid consistency that facilitates handling and dispensing while maintaining homogeneity [9].

Color assessment involves visual inspection against established color standards, with acceptable products exhibiting a clear brown to yellow appearance [7] [9]. Excessive darkening may indicate thermal degradation or the presence of unwanted byproducts [9].

Residual glucose content is monitored through HPLC analysis to ensure complete conversion of starting materials, with specifications typically requiring less than 2% unreacted glucose [10]. Polyglucose content, determined by gel permeation chromatography, must be controlled below 10% to prevent the formation of high molecular weight species that could interfere with detergent performance [10].

Analytical Methods for Chemical Characterization

Comprehensive chemical characterization of ELUGENT DETERGENT requires multiple analytical techniques to fully elucidate its composition and properties [11] [12]. The complexity of alkyl glucoside mixtures necessitates sophisticated analytical approaches to separate and quantify individual components.

Analytical MethodApplicationDetection Method
High Performance Liquid Chromatography (HPLC)Purity determination, component analysisUV, FLD, RID, ELSD
Gas Chromatography (GC)Volatile impurities, residual alcoholsFID, MS
Nuclear Magnetic Resonance (NMR)Structural confirmation, isomer analysis1H, 13C NMR
Mass Spectrometry (MS)Molecular weight determinationESI-MS, MALDI-TOF
Fourier Transform Infrared Spectroscopy (FTIR)Functional group identificationAbsorbance spectroscopy
Gel Permeation Chromatography (GPC)Molecular weight distributionRefractive index

High-performance liquid chromatography serves as the primary analytical method for compositional analysis of ELUGENT DETERGENT [11]. Multiple detection systems are employed, including ultraviolet absorption, fluorescence detection, refractive index detection, and evaporative light scattering detection, each providing complementary information about different components in the mixture [12].

The chromatographic separation is typically achieved using reversed-phase columns with methanol-water or acetonitrile-water mobile phases [11]. Gradient elution programs are optimized to separate membrane proteins from detergent components during analytical procedures [11]. The method provides excellent separation of alkyl glucosides from other mixture components, with retention times varying based on alkyl chain length and degree of glucoside polymerization [11].

Gas chromatography with flame ionization detection is employed for the analysis of volatile impurities and residual alcohols in the product [13]. This technique is particularly useful for quantifying unreacted fatty alcohols and other volatile organic compounds that may remain after synthesis [13].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of alkyl glucoside components [4]. Both proton and carbon-13 NMR techniques are utilized to confirm the glycosidic linkages and determine the anomeric ratios of α and β glucosides [4]. The technique also enables identification of different ring forms and linkage positions within the molecule [4].

Mass spectrometry, particularly electrospray ionization mass spectrometry, is used for molecular weight determination and structural elucidation [11]. The technique can identify individual alkyl glucoside species and their sodium adducts, providing information about the degree of polymerization and alkyl chain length distribution [11].

Fourier transform infrared spectroscopy enables functional group identification and confirms the presence of characteristic alkyl glucoside structural features [13]. The technique provides information about glycosidic bond formation and can detect impurities or degradation products [13].

Gel permeation chromatography is utilized to determine the molecular weight distribution of alkyl glucoside components [14]. This technique separates molecules based on their hydrodynamic volume, providing information about the degree of polymerization and the presence of high molecular weight byproducts [14].

Chromatographic Separation Techniques

Chromatographic separation techniques are essential for both analytical characterization and purification of ELUGENT DETERGENT components [11] [15]. Various chromatographic modes are employed depending on the specific analytical objectives and sample requirements.

Chromatographic TechniqueColumn TypeMobile PhaseTypical Run Time (min)
Reversed-Phase HPLCC18, C8, C3MeOH/H2O, ACN/H2O15-30
Normal-Phase HPLCSilica, AminoHexane/Ethyl acetate20-40
Ion-Exchange ChromatographyAnion/Cation exchangeSalt gradients30-60
Size-Exclusion ChromatographySephadex, SephacrylAqueous buffers45-90
Thin-Layer ChromatographySilica platesVarious organic solvents30-60

Reversed-phase high-performance liquid chromatography represents the most widely used technique for alkyl glucoside separation [11]. C18, C8, and C3 stationary phases are employed with varying degrees of hydrophobic interaction strength [11]. The separation mechanism relies on the differential partitioning of alkyl glucoside components between the mobile and stationary phases based on their hydrophobicity [11].

Mobile phase composition is critical for achieving optimal separation [11]. Methanol-water and acetonitrile-water systems are most commonly employed, with gradient elution programs designed to separate components with different alkyl chain lengths and degrees of polymerization [11]. The organic modifier concentration is gradually increased to elute more hydrophobic components while maintaining peak resolution [11].

The chromatographic method developed by Berridge and colleagues specifically addresses the challenges of membrane protein-detergent separation [11]. Their approach utilizes a 150-millimeter C3 reversed-phase column with a gradient profile from 5% to 95% methanol in 0.1% formic acid, followed by an extended isocratic segment in 95% methanol [11]. This method achieves effective separation of membrane proteins from detergent components during the isocratic stage [11].

Normal-phase chromatography is employed for specialized applications requiring separation based on polarity differences [16]. Silica and amino-bonded phases are utilized with non-aqueous mobile phases such as hexane-ethyl acetate mixtures [16]. This technique is particularly useful for separating alkyl glucosides with different degrees of hydroxylation [16].

Ion-exchange chromatography is applicable when charged species are present in the sample matrix [17]. Both anion and cation exchange modes can be employed with salt gradient elution to separate ionic components from non-ionic alkyl glucosides [17]. This technique is valuable for removing ionic impurities and achieving high-purity products [17].

Size-exclusion chromatography provides separation based on molecular size differences [11]. Sephadex and Sephacryl gel matrices are commonly used with aqueous buffer systems to separate alkyl glucosides based on their degree of polymerization [11]. The technique is particularly useful for characterizing molecular weight distributions and removing high molecular weight impurities [11].

Thin-layer chromatography serves as a rapid screening method for qualitative analysis of alkyl glucoside mixtures [16]. Silica gel plates are employed with various organic solvent systems optimized for specific separation requirements [16]. The technique provides visual confirmation of sample composition and can be used for monitoring reaction progress during synthesis [16].

Dates

Last modified: 08-15-2023

Explore Compound Types